B1575024 Cancer/testis antigen 1 (ORF2 (18-27))

Cancer/testis antigen 1 (ORF2 (18-27))

Cat. No. B1575024
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Expression in Various Cancers

Cancer-testis antigens, like ORF2, are known for their expression in a wide range of cancers. A study by (Segal et al., 2005) highlighted their expression in melanoma and soft tissue sarcoma. Similarly, (Okada et al., 2006) identified the expression of a novel cancer testis antigen in pancreatic, lung, and endometrial cancers.

Immunotherapy and Vaccine Development

Cancer/testis antigens like ORF2 are significant in cancer immunotherapy and vaccine development. (Scanlan et al., 2002) and (Chen et al., 2011) discuss how these antigens elicit immune responses in cancer patients and are used in clinical trials for cancer vaccines.

Interaction with Other Proteins

The interaction of cancer/testis antigens with other proteins is vital for understanding their role in cancer. (Alzahrani et al., 2021) studied how TEX19, a cancer-testis antigen, interacts with LIRE1, affecting the mobilization of LINE-1 elements in the genome.

Role in Cancer Phenotype and Tumor Biology

Cancer/testis antigens are also linked to the aggressive phenotype of certain cancers. (Szender et al., 2017) found that NY-ESO-1, a cancer/testis antigen, predicts an aggressive phenotype in ovarian cancer. Furthermore, (Fratta et al., 2011) discussed the regulation and potential therapeutic implications of cancer/testis antigens.

Potential as Biomarkers

Cancer/testis antigens have potential as biomarkers for cancer detection. (Ghafouri-Fard et al., 2014) emphasized the need to focus on the expression profiles of these antigens to identify specific biomarkers for cancer.

Regulation by Epigenetic Events

The expression of cancer/testis antigens is regulated by epigenetic events like DNA methylation. (Zhou et al., 2013) demonstrated that NXF2 expression in acute leukemia cells is upregulated by the demethylating agent decitabine.

Oncogenic Potential

The oncogenic potential of cancer/testis antigens is a critical area of research. (Por et al., 2010) showed that CAGE, a cancer/testis antigen, stimulates cell proliferation by up-regulating cyclins, indicating its role in oncogenesis.

properties

Product Name

Cancer/testis antigen 1 (ORF2 (18-27))

sequence

LAAQERRVPR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (ORF2 (18-27)); NY-ESO-1 (ORF2(18-27))

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.